3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
This compound features a 1H-pyrrol-2(5H)-one core substituted with a 3-methoxybenzoyl group at position 4, a 5-methylisoxazol-3-yl group at position 1, and a phenyl group at position 3. Its structural complexity and functional group arrangement make it a candidate for comparative studies with analogous heterocyclic systems.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-13-11-17(23-29-13)24-19(14-7-4-3-5-8-14)18(21(26)22(24)27)20(25)15-9-6-10-16(12-15)28-2/h3-12,19,25H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUFOBWRPXXPER-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention due to its diverse biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 342.36 g/mol. Its structure consists of a pyrrole ring substituted with multiple functional groups, including a hydroxyl group, a methoxybenzoyl moiety, and a methylisoxazole group. These structural elements contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antitumor Activity
Compounds structurally related to this pyrrole derivative have demonstrated antitumor properties. For instance, derivatives containing similar functional groups have shown efficacy against various cancer cell lines, suggesting that this compound may also possess potential anticancer activity. A comparative analysis of related compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one | Pyrrole ring with different substituents | Antitumor activity against lung cancer |
| 4-(4-Methoxyphenyl)-3-hydroxy-1H-pyrrole | Similar pyrrole structure with methoxy substitution | Potential anti-inflammatory properties |
| 3-Benzo[1,3]dioxol-5-yl derivatives | Contains dioxole moiety | Antimicrobial activity |
This table highlights the potential uniqueness of this compound through its specific combination of functional groups.
Antimicrobial Properties
The presence of the methoxybenzoyl and isoxazole groups suggests that the compound may exhibit antimicrobial activity. Similar compounds have been studied for their efficacy against bacteria and fungi, indicating that further investigation into this compound's antimicrobial potential is warranted.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or modulating cellular pathways. Possible mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, influencing cellular responses.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar pyrrole derivatives. For example, a study investigating the biological effects of related compounds found significant antipicornavirus activity in structurally analogous flavonoids, suggesting that modifications in the structure can lead to varied biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural Comparison of Pyrrol-2-one Derivatives
Key Observations :
- Substituent Positioning : The main compound’s 3-methoxybenzoyl group (R2) differs from the 4-methoxybenzoyl in the chlorophenyl analog , which may alter steric and electronic interactions.
- Biological Activity : Compounds 32 and 33 () exhibit antiestrogenic effects, suggesting that substituents at R1 (e.g., benzyl vs. 4-methoxyphenyl) modulate activity. The main compound’s 5-methylisoxazol-3-yl group at R1 could enhance metabolic stability compared to phenyl-based substituents .
Comparison with Dihydropyrimidinone Derivatives
Table 2: Dihydropyrimidinone vs. Pyrrol-2-one Systems
Key Observations :
- The trifluoromethyl group in C1 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the main compound .
- Synthetic Flexibility: Pyrrol-2-ones (e.g., main compound) allow diverse substitutions at C3 and C5, whereas dihydropyrimidinones (C1, C2) are constrained by their bicyclic structure .
Tautomerism and Stability
The hydroxypyrazole derivative in exists in tautomeric forms stabilized by intramolecular hydrogen bonds . Similarly, the main compound’s 3-hydroxy group may participate in tautomerism or hydrogen bonding, influencing its stability and reactivity. For example, the enol form of the β-diketone substructure in hydroxypyrazoles () parallels the keto-enol tautomerism possible in the pyrrol-2-one system .
Electronic and Reactivity Profiles
Using Pearson’s absolute hardness (η) concept (), the main compound’s 3-methoxybenzoyl group (electron-donating) increases electron density at the pyrrolone core compared to the 4-chlorophenyl analog (), which is electron-withdrawing.
Research Findings and Implications
- Biological Activity : Pyrrol-2-one derivatives (e.g., ) show promise in therapeutic applications due to their antiestrogenic effects. The main compound’s isoxazole and methoxybenzoyl groups may enhance target selectivity compared to simpler phenyl-substituted analogs .
- Synthetic Challenges : Introducing the 5-methylisoxazol-3-yl group (as in the main compound) requires precise regioselective reactions, contrasting with the straightforward aryl substitutions in compounds 32–35 .
Q & A
Q. What are the optimal synthetic routes for preparing 3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via base-assisted cyclization of hydroxy-pyrrolone intermediates, as demonstrated for structurally similar derivatives. Key steps include:
- Cyclization : Use of ethanol/acetic acid mixtures under reflux (e.g., 7 hours at 80°C) to facilitate ring closure .
- Substituent introduction : Coupling of 3-methoxybenzoyl and 5-methylisoxazole moieties via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.
- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of intermediates) and purification via silica gel chromatography followed by recrystallization (e.g., ethanol) can improve yields (typically 40–63% for analogous compounds) .
Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?
A multi-technique approach is recommended:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.1 ppm for phenyl groups), methoxy protons (δ ~3.8 ppm), and isoxazole/pyrrolone ring signals .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for analogous compounds: ~420–450 Da) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, such as dihedral angles between aromatic rings?
Single-crystal X-ray diffraction (SC-XRD) provides precise spatial
- Dihedral angles : For structurally related pyrazole derivatives, dihedral angles between aromatic rings (e.g., 16.8°–51.7°) reveal steric and electronic interactions influencing planarity .
- Hydrogen bonding : O-H···N bonds (e.g., 2.6–2.8 Å) stabilize crystal packing, critical for understanding solubility and stability .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm structural assignments .
Q. What strategies address low yields in the final cyclization step of pyrrol-2-one derivatives?
Low yields (<50%) may arise from competing side reactions or incomplete cyclization. Mitigation strategies include:
Q. How do substituents on the phenyl and isoxazole rings influence biological activity, and what SAR trends are observed?
Structure-activity relationship (SAR) studies on analogous compounds suggest:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) on phenyl rings enhance bioactivity (e.g., anticonvulsant or enzyme inhibition) by modulating lipophilicity and target binding .
- Methoxy groups : Position-dependent effects; para-substitution (vs. meta) may reduce metabolic instability .
- Isoxazole modifications : Methyl substitution at C5 improves metabolic stability but may reduce solubility .
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities (e.g., unreacted intermediates) .
- Limits of detection (LOD) : Achieve <0.1% impurity detection via UV (220–280 nm) or MS/MS fragmentation .
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .
Methodological Considerations
Q. How can conflicting NMR data (e.g., signal splitting patterns) be reconciled for structurally complex analogs?
- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may simplify splitting .
- Dynamic effects : Consider rotational barriers (e.g., around benzoyl groups) causing variable-temperature NMR line broadening .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), aqueous solubility (LogS ~-4.5), and CYP450 interactions .
- Docking studies : Use AutoDock Vina to model binding to targets (e.g., GABA receptors for anticonvulsant activity) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
